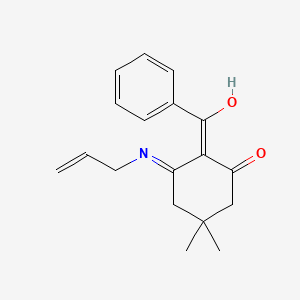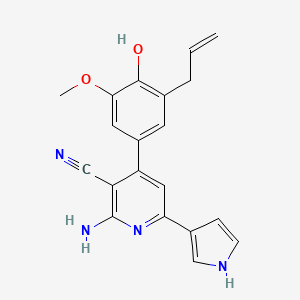
5-(1,3-benzodioxol-5-yl)-N-cyclohexyl-3-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,3-benzodioxol-5-yl)-N-cyclohexyl-3-isoxazolecarboxamide, also known as ABP-688, is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a small molecule that has gained attention in recent years due to its potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Mecanismo De Acción
5-(1,3-benzodioxol-5-yl)-N-cyclohexyl-3-isoxazolecarboxamide acts as a PAM of mGluR5, a G protein-coupled receptor that is widely expressed in the brain. Activation of mGluR5 has been shown to modulate synaptic plasticity, which is important for learning and memory. 5-(1,3-benzodioxol-5-yl)-N-cyclohexyl-3-isoxazolecarboxamide enhances the activity of mGluR5 by binding to a site on the receptor that is distinct from the orthosteric site, which is the site where the endogenous ligand binds. This allosteric modulation results in the enhancement of mGluR5-mediated signaling, leading to the observed effects on cognitive and motor function.
Biochemical and Physiological Effects:
5-(1,3-benzodioxol-5-yl)-N-cyclohexyl-3-isoxazolecarboxamide has been shown to enhance long-term potentiation (LTP), a cellular mechanism that is thought to underlie learning and memory. This effect is mediated by the activation of mGluR5 and subsequent downstream signaling pathways. In addition, 5-(1,3-benzodioxol-5-yl)-N-cyclohexyl-3-isoxazolecarboxamide has been found to increase dopamine release in the prefrontal cortex, which may contribute to its therapeutic effects in Parkinson's disease. 5-(1,3-benzodioxol-5-yl)-N-cyclohexyl-3-isoxazolecarboxamide has also been shown to have anxiolytic effects in animal models, suggesting a potential role in the treatment of anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(1,3-benzodioxol-5-yl)-N-cyclohexyl-3-isoxazolecarboxamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate the blood-brain barrier, making it suitable for studying its effects on the brain. In addition, its selectivity for mGluR5 reduces the potential for off-target effects. However, 5-(1,3-benzodioxol-5-yl)-N-cyclohexyl-3-isoxazolecarboxamide has a relatively short half-life, which may limit its effectiveness in some experiments. It is also important to note that the effects of 5-(1,3-benzodioxol-5-yl)-N-cyclohexyl-3-isoxazolecarboxamide may vary depending on the dose and duration of treatment.
Direcciones Futuras
There are several future directions for research on 5-(1,3-benzodioxol-5-yl)-N-cyclohexyl-3-isoxazolecarboxamide. One area of interest is its potential as a therapeutic agent for Alzheimer's disease. Further studies are needed to determine the optimal dose and duration of treatment, as well as the long-term effects of 5-(1,3-benzodioxol-5-yl)-N-cyclohexyl-3-isoxazolecarboxamide on cognitive function. Another area of interest is its potential as a treatment for anxiety disorders. Studies are needed to determine the underlying mechanisms of its anxiolytic effects and to investigate its efficacy in clinical trials. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of 5-(1,3-benzodioxol-5-yl)-N-cyclohexyl-3-isoxazolecarboxamide, which will inform the development of more effective and targeted drugs for neurological disorders.
Métodos De Síntesis
The synthesis of 5-(1,3-benzodioxol-5-yl)-N-cyclohexyl-3-isoxazolecarboxamide involves the reaction of 5-(1,3-benzodioxol-5-yl)-3-isoxazolecarboxylic acid with cyclohexylamine. This reaction results in the formation of the target compound, 5-(1,3-benzodioxol-5-yl)-N-cyclohexyl-3-isoxazolecarboxamide, as a white solid with a purity of over 98%. The synthesis method has been optimized to achieve high yields and purity, making 5-(1,3-benzodioxol-5-yl)-N-cyclohexyl-3-isoxazolecarboxamide a suitable candidate for further research.
Aplicaciones Científicas De Investigación
5-(1,3-benzodioxol-5-yl)-N-cyclohexyl-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in neurological disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. In addition, 5-(1,3-benzodioxol-5-yl)-N-cyclohexyl-3-isoxazolecarboxamide has been found to reduce motor symptoms in animal models of Parkinson's disease. These promising results have led to further investigation of 5-(1,3-benzodioxol-5-yl)-N-cyclohexyl-3-isoxazolecarboxamide as a potential drug candidate for these disorders.
Propiedades
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-N-cyclohexyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c20-17(18-12-4-2-1-3-5-12)13-9-15(23-19-13)11-6-7-14-16(8-11)22-10-21-14/h6-9,12H,1-5,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHYOGRJAUWXOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2H-1,3-Benzodioxol-5-YL)-N-cyclohexyl-1,2-oxazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B6088396.png)
![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B6088404.png)

![2-(2-fluorobenzyl)-5-{4-[(2-fluorobenzyl)oxy]phenyl}-2H-tetrazole](/img/structure/B6088417.png)
![1-(4-ethylphenyl)-3-[(4-ethylphenyl)amino]-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2(1H)-one](/img/structure/B6088424.png)
![1-acetyl-4-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperazine](/img/structure/B6088443.png)
![4-{6-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6088448.png)
![6-{3-[2-(1-naphthylmethyl)-4-morpholinyl]-3-oxopropyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6088456.png)
![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-(3-pyridinylmethyl)-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6088459.png)

![1-(2-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]-1-piperidinyl}-2-oxoethyl)-2-piperidinone](/img/structure/B6088478.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-{methyl[(1-methyl-2-pyrrolidinyl)methyl]amino}nicotinamide](/img/structure/B6088498.png)
